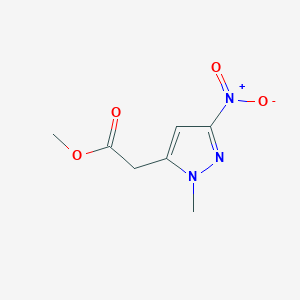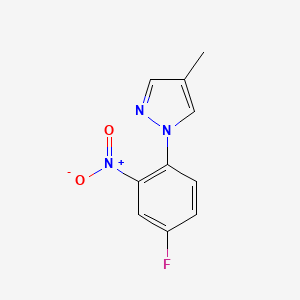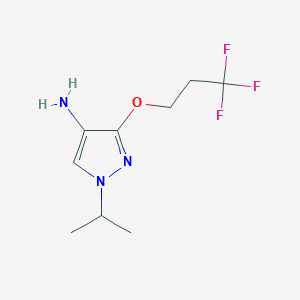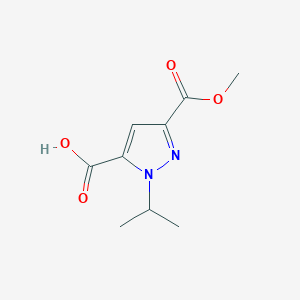![molecular formula C17H14BrClN4O2S B10908031 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B10908031.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that features a benzimidazole core, a sulfanyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfanyl Group: This step involves the substitution of a hydrogen atom on the benzimidazole ring with a sulfanyl group, often using thiol reagents.
Formation of the Hydrazide Moiety: This involves the reaction of a hydrazine derivative with a suitable acylating agent.
Final Coupling Reaction: The final step involves the condensation of the benzimidazole-sulfanyl intermediate with the hydrazide derivative in the presence of a suitable catalyst or under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the specific reaction.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial properties and can be studied for potential use in pharmaceuticals.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new therapeutic agents, particularly in the treatment of infections or cancer.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE would depend on its specific application. For instance, if used as an antimicrobial agent, it may disrupt cell wall synthesis or interfere with essential enzymes in the microbial cells. If used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(3-BROMO-2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE: Similar structure but lacks the chlorine atom.
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE: Similar structure but lacks the bromine atom.
Uniqueness
The presence of both bromine and chlorine atoms in the compound provides unique electronic and steric properties, potentially enhancing its reactivity and specificity in various applications.
Properties
Molecular Formula |
C17H14BrClN4O2S |
|---|---|
Molecular Weight |
453.7 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H14BrClN4O2S/c1-9(26-17-21-13-4-2-3-5-14(13)22-17)16(25)23-20-8-10-6-11(19)7-12(18)15(10)24/h2-9,24H,1H3,(H,21,22)(H,23,25)/b20-8+ |
InChI Key |
WXAULPRWJVGLGM-DNTJNYDQSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C(=CC(=C1)Cl)Br)O)SC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C(=CC(=C1)Cl)Br)O)SC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-cyano-3-methyl-5-({(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)thiophene-2-carboxylate](/img/structure/B10907956.png)


![4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzene-1,2-diol](/img/structure/B10907966.png)

![1-(4-fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B10907970.png)
![1-[(4-methoxyphenoxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B10907975.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10907981.png)
![N-(3-chlorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10907983.png)

![methyl 1-(2-cyanoethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10908000.png)
![N'~1~,N'~8~-bis[(E)-(5-chlorothiophen-2-yl)methylidene]octanedihydrazide](/img/structure/B10908007.png)
![4-{[(2E,5Z)-5-(3-bromobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B10908010.png)
